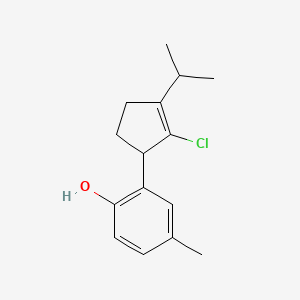
2-(2-Chloro-3-isopropylcyclopent-2-en-1-yl)-4-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of KS0365 involves several synthetic routes and reaction conditions. The exact synthetic route for KS0365 is not widely documented, but it typically involves the use of organic synthesis techniques to achieve the desired molecular structure. Industrial production methods would likely involve large-scale organic synthesis processes, ensuring high purity and yield of the compound.
Chemical Reactions Analysis
KS0365 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
KS0365 has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Acts as an activator of the TRPV3 channel, which is involved in various physiological processes.
Medicine: Potential therapeutic applications due to its ability to modulate TRPV3 channel activity, which could be relevant in conditions like pain and inflammation.
Industry: Used in the development of new materials and compounds with specific properties.
Mechanism of Action
KS0365 exerts its effects by activating the TRPV3 channel . This channel is a member of the transient receptor potential (TRP) family of ion channels, which are involved in various sensory and physiological processes. The activation of TRPV3 by KS0365 leads to an influx of calcium ions into cells, which can trigger various downstream signaling pathways and physiological responses.
Comparison with Similar Compounds
KS0365 is unique in its selective activation of the TRPV3 channel. Similar compounds include:
ML-SI3: A potent TRPML channel inhibitor.
Vocacapsaicin: A TRPV1 agonist used for pain relief.
ML-SA1: A selective TRPML agonist with antiviral properties.
TRPC6-PAM-C20: A selective TRPC6 positive allosteric modulator.
These compounds share some structural similarities with KS0365 but differ in their specific targets and mechanisms of action, highlighting the uniqueness of KS0365 in its selective activation of the TRPV3 channel .
Properties
Molecular Formula |
C15H19ClO |
|---|---|
Molecular Weight |
250.76 g/mol |
IUPAC Name |
2-(2-chloro-3-propan-2-ylcyclopent-2-en-1-yl)-4-methylphenol |
InChI |
InChI=1S/C15H19ClO/c1-9(2)11-5-6-12(15(11)16)13-8-10(3)4-7-14(13)17/h4,7-9,12,17H,5-6H2,1-3H3 |
InChI Key |
OSGBHOYVDQQKET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2CCC(=C2Cl)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-4-(dimethylamino)-N-[4-[(3S,4S)-3-methyl-4-[[4-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyrimidin-2-yl]amino]pyrrolidine-1-carbonyl]phenyl]but-2-enamide](/img/structure/B10856294.png)
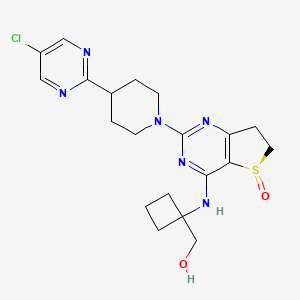
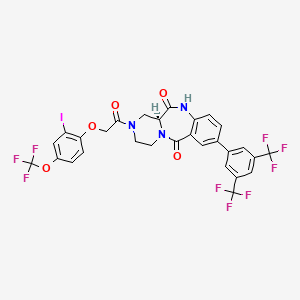
![[5-chloro-2-[(6-fluoro-1,3-benzodioxol-5-yl)amino]-1,3-thiazol-4-yl]-(2,3-dimethylpiperidin-1-yl)methanone](/img/structure/B10856316.png)

![4-{[(1R,2S)-2-[(3R)-3-aminopiperidin-1-yl]-2,3-dihydro-1H-inden-1-yl]oxy}benzonitrile](/img/structure/B10856328.png)

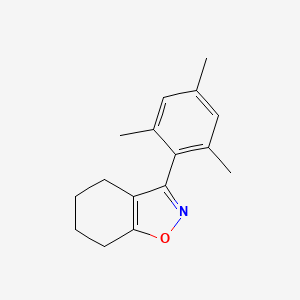
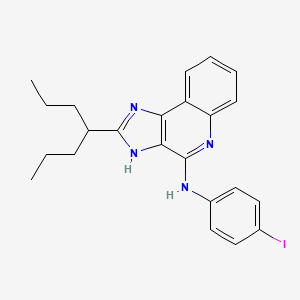
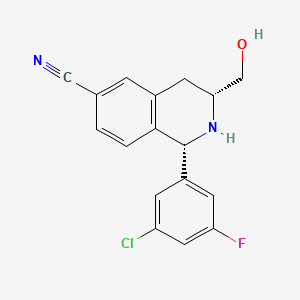
![2-Amino-2-(2-{4-[3-(piperidin-1-yl)propoxy]phenyl}ethyl)propane-1,3-diol](/img/structure/B10856348.png)
![4-(1H-imidazol-5-yl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B10856362.png)
![7a-[2-[4-(3-Piperidin-1-ylpropoxy)phenyl]ethyl]-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazole](/img/structure/B10856383.png)

